molecular formula C16H17NO4 B14932440 Propyl 4-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate

Propyl 4-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate

Cat. No.: B14932440
M. Wt: 287.31 g/mol
InChI Key: KXUCLYHTALQXGI-UHFFFAOYSA-N
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Description

PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which includes a furan ring and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with propanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoate and furan derivatives.

Scientific Research Applications

PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring and benzoate ester group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 4-{[(2-FURYL)CARBONYL]AMINO}BENZOATE: Similar structure but with a different substitution pattern on the furan ring.

    PROPYL 4-{[(3-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE: Similar structure but with a different position of the methyl group on the furan ring.

Uniqueness

PROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl-3-furyl group provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

propyl 4-[(2-methylfuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C16H17NO4/c1-3-9-21-16(19)12-4-6-13(7-5-12)17-15(18)14-8-10-20-11(14)2/h4-8,10H,3,9H2,1-2H3,(H,17,18)

InChI Key

KXUCLYHTALQXGI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C

Origin of Product

United States

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